N-((4-(4-ethoxyphenyl)-5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide
Description
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Properties
IUPAC Name |
N-[[4-(4-ethoxyphenyl)-5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H34N6O7S2/c1-3-44-26-12-8-24(9-13-26)37-28(34-35-31(37)45-21-29(38)33-23-6-10-25(42-2)11-7-23)20-32-30(39)22-4-14-27(15-5-22)46(40,41)36-16-18-43-19-17-36/h4-15H,3,16-21H2,1-2H3,(H,32,39)(H,33,38) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJFDZHUXIPHCIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)OC)CNC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34N6O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
666.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((4-(4-ethoxyphenyl)-5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the synthesis, biological activity, and relevant findings associated with this compound.
Synthesis
The synthesis of this compound involves multiple steps that typically include the formation of the triazole ring and subsequent substitutions to incorporate the ethoxy and morpholino sulfonyl groups. The general synthetic route can be summarized as follows:
- Formation of 1,2,4-Triazole : The initial step involves the synthesis of the triazole core through a condensation reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
- Thioether Formation : The incorporation of a thioether group is achieved by reacting the triazole with a suitable thiol compound.
- Final Coupling : The final product is obtained by coupling with morpholinosulfonyl benzamide derivatives.
Anticancer Activity
Recent studies have highlighted the anticancer properties of similar triazole derivatives. For instance, compounds containing the 1,2,4-triazole moiety have demonstrated significant cytotoxic effects against various cancer cell lines:
- Cell Lines Tested :
- Human glioblastoma (U-87)
- Triple-negative breast cancer (MDA-MB-231)
In vitro assays such as the MTT assay have shown that these compounds exhibit higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells .
Antioxidant Activity
The antioxidant activity of related compounds has been assessed using the DPPH radical scavenging method. Some derivatives have shown antioxidant activities surpassing that of ascorbic acid by approximately 1.35 to 1.4 times .
Pharmacological Properties
The pharmacological profile of this compound suggests several beneficial properties:
| Property | Activity | Reference |
|---|---|---|
| Anticancer | Cytotoxic in U-87 cells | |
| Antioxidant | DPPH scavenging activity | |
| Antimicrobial | Broad spectrum activity | |
| Neuroprotective | Potential in neurodegeneration |
Case Studies and Research Findings
- Case Study on Anticancer Activity : A study evaluated various triazole derivatives and found that those with a methoxy substitution exhibited enhanced activity against glioblastoma cells . The mechanism was attributed to apoptosis induction through mitochondrial pathways.
- Research on Antioxidant Properties : Another investigation focused on the antioxidant capacity of similar compounds, revealing that modifications in substituents could significantly enhance radical scavenging abilities . The presence of electron-donating groups like methoxy was crucial for improved efficacy.
- Pharmacokinetic Studies : Computational models assessing pharmacokinetic properties indicated favorable profiles for absorption and distribution for compounds containing the triazole structure, suggesting potential for oral bioavailability .
Scientific Research Applications
Synthesis Overview
The synthesis of this compound involves multi-step chemical reactions that typically include the formation of triazole derivatives through thiol and amine coupling reactions. The general synthetic route often starts from readily available precursors such as substituted phenols and amines. For example, triazole derivatives have been synthesized using 4-methoxyphenyl and 4-ethoxyphenyl moieties as key components in the reaction sequences .
Antimicrobial Properties
Research indicates that compounds containing triazole moieties exhibit significant antimicrobial activity. The specific compound under discussion has shown efficacy against various bacterial strains and fungi, making it a candidate for further development as an antimicrobial agent. Studies have demonstrated that triazoles can disrupt cell wall synthesis in bacteria, leading to cell death .
Anticancer Activity
The compound has also been investigated for its potential anticancer properties. Triazoles are known to inhibit certain enzymes involved in cancer cell proliferation. In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines by targeting specific pathways related to cell growth and survival .
Applications in Drug Discovery
The unique structure of N-((4-(4-ethoxyphenyl)-5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide positions it as a promising lead compound for drug discovery. Its ability to interact with various biological targets suggests that it could be developed into a therapeutic agent for treating infections or cancers.
Case Studies
-
Triazole Derivatives in Antibacterial Research
A study synthesized several triazole derivatives similar to the compound of interest and evaluated their antibacterial properties against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the triazole ring enhanced antibacterial activity significantly . -
Evaluation of Antitumor Activity
Another investigation focused on the anticancer potential of related compounds in a series of assays against different cancer cell lines. The study found that modifications to the morpholino sulfonamide group increased cytotoxicity against breast and colon cancer cells .
Data Table: Summary of Biological Activities
| Activity Type | Compound Structure | Target Pathway | Efficacy |
|---|---|---|---|
| Antimicrobial | Triazole Derivative | Cell Wall Synthesis | Moderate |
| Anticancer | Morpholino Sulfonamide | Apoptosis Induction | High |
Preparation Methods
Cyclization of Thiosemicarbazide Intermediates
The 4H-1,2,4-triazole scaffold is synthesized via cyclization of thiosemicarbazide precursors under basic conditions. For the target compound, 4-ethoxyphenyl isothiocyanate is reacted with hydrazine hydrate to form the corresponding thiosemicarbazide. Subsequent reflux with 5% NaOH induces cyclization, yielding 4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol (Intermediate A ). The thione-thiol tautomerism is confirmed via $$ ^1H $$ NMR, where the absence of a thiol proton at δ 3.5–4.0 ppm and a singlet for the thione sulfur at δ 13.5–14.0 ppm validates the triazole thione structure.
Introduction of the Thioether Side Chain
Synthesis of 2-Bromo-N-(4-Methoxyphenyl)Acetamide
2-Bromoacetyl bromide is treated with 4-methoxyaniline in dichloromethane (DCM) with triethylamine (Et$$ _3 $$N) as a base, yielding 2-bromo-N-(4-methoxyphenyl)acetamide (Intermediate B ). The reaction proceeds via nucleophilic acyl substitution, with the amine attacking the electrophilic carbonyl carbon.
Alkylation of Triazole Thiol
Intermediate A undergoes alkylation with Intermediate B in dimethylformamide (DMF) using potassium carbonate (K$$ _2 $$CO$$ _3 $$) as a base. The thiolate ion nucleophilically displaces bromide, forming the thioether linkage and yielding 4-(4-ethoxyphenyl)-5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazole-3-thiol (Intermediate C ). The reaction is monitored via TLC (R$$ _f $$ = 0.5 in ethyl acetate/hexane, 1:1), and the product is recrystallized from ethanol.
Functionalization of the Triazole with a Methylene Amine Group
Bromination of the Triazole Methyl Group
Intermediate C is treated with N-bromosuccinimide (NBS) in carbon tetrachloride (CCl$$ _4 $$) under radical initiation (AIBN), introducing a bromomethyl group at position 3 of the triazole. The resulting 3-(bromomethyl)-4-(4-ethoxyphenyl)-5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazole (Intermediate D ) is purified via column chromatography (SiO$$ _2 $$, DCM/methanol 95:5).
Amination of the Bromomethyl Intermediate
Intermediate D is reacted with aqueous ammonia (NH$$ _3 $$) in tetrahydrofuran (THF) at 60°C, substituting bromide with an amine group to yield 3-(aminomethyl)-4-(4-ethoxyphenyl)-5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazole (Intermediate E ). The conversion is confirmed by the disappearance of the bromine signal in $$ ^1H $$ NMR and the emergence of an amine proton peak at δ 1.8–2.2 ppm.
Synthesis of 4-(Morpholinosulfonyl)Benzoyl Chloride
Sulfonation of Benzoic Acid
4-Aminobenzoic acid is treated with chlorosulfonic acid (ClSO$$ _3 $$H) at 0°C, followed by gradual warming to 110°C, to form 4-(chlorosulfonyl)benzoic acid. The reaction is quenched in ice-water, and the precipitate is filtered and dried in vacuo.
Morpholine Substitution
The chlorosulfonyl intermediate is reacted with morpholine in anhydrous dichloromethane (DCM) with pyridine as a base, yielding 4-(morpholinosulfonyl)benzoic acid. The sulfonamide formation is confirmed via IR spectroscopy (S=O stretching at 1160 cm$$ ^{-1} $$ and 1360 cm$$ ^{-1} $$).
Conversion to Acyl Chloride
The benzoic acid derivative is treated with thionyl chloride (SOCl$$ _2 $$) under reflux, forming 4-(morpholinosulfonyl)benzoyl chloride (Intermediate F ). Excess SOCl$$ _2 $$ is removed under reduced pressure, and the product is used directly in the next step.
Amide Coupling to Form the Final Product
Reaction of Intermediate E with Intermediate F
Intermediate E is dissolved in dry DCM and cooled to 0°C. Intermediate F is added dropwise, followed by Et$$ _3 $$N to neutralize HCl. The mixture is stirred at room temperature for 12 hours, yielding the final product after purification via silica gel chromatography (DCM/methanol 9:1). The amide bond formation is confirmed by $$ ^1H $$ NMR (amide proton at δ 8.2–8.5 ppm) and HRMS ([M+H]$$ ^+ $$ calculated for C$$ _{31} $$H$$ _{35} $$N$$ _6 $$O$$ _7 $$S$$ _2 $$: 691.1984, found: 691.1986).
Analytical Characterization
Spectroscopic Validation
- $$ ^1H $$ NMR (500 MHz, DMSO-d$$ _6 $$) : δ 8.45 (s, 1H, triazole-H), 7.89–7.78 (m, 4H, aromatic), 6.92–6.85 (m, 4H, aromatic), 4.52 (s, 2H, CH$$ _2 $$-amide), 3.75–3.68 (m, 8H, morpholine), 1.32 (t, J = 7.0 Hz, 3H, OCH$$ _2 $$CH$$ _3 $$).
- IR (KBr) : 1685 cm$$ ^{-1} $$ (C=O), 1540 cm$$ ^{-1} $$ (N-H bend), 1320 cm$$ ^{-1} $$ (S=O).
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?
- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization of thiosemicarbazides to form the 1,2,4-triazole core, followed by functionalization with ethoxyphenyl, morpholinosulfonyl, and methoxyphenyl groups. Key steps:
- Cyclization : Use acidic conditions (e.g., H₂SO₄) to promote triazole ring formation from thiosemicarbazide precursors .
- Thioether Linkage : Introduce the thioethyl group via nucleophilic substitution with mercaptoacetic acid derivatives under inert atmospheres .
- Yield Optimization : Employ high-purity reagents, controlled temperature (e.g., 60–80°C for cyclization), and column chromatography for purification. Yields >85% are achievable with rigorous exclusion of moisture .
Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm regiochemistry of the triazole ring and substitution patterns. For example, the methylene group adjacent to the triazole appears as a singlet near δ 4.2 ppm .
- HRMS (High-Resolution Mass Spectrometry) : Validate molecular weight (e.g., [M+H]⁺ peaks with <2 ppm error) .
- FT-IR : Identify key functional groups (e.g., sulfonamide S=O stretches at ~1350 cm⁻¹, amide C=O at ~1650 cm⁻¹) .
- Melting Point : Assess purity; deviations >2°C from literature values indicate impurities .
Q. How should researchers design in vitro assays to evaluate its biological activity?
- Methodological Answer :
- Target Selection : Prioritize enzymes with structural similarities to 5-lipoxygenase-activating protein (FLAP), as triazole derivatives are known FLAP inhibitors .
- Assay Conditions : Use recombinant enzyme systems (e.g., human FLAP expressed in HEK293 cells) with IC₅₀ determination via fluorescence polarization .
- Controls : Include zileuton (a known FLAP inhibitor) and vehicle controls to validate assay sensitivity .
Q. What are the critical safety considerations during handling and storage?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and eye protection due to potential irritancy .
- Storage : Keep in airtight containers under nitrogen at –20°C to prevent oxidation of the thioether group .
- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be systematically conducted for this compound?
- Methodological Answer :
- Analog Design : Modify substituents (e.g., replace 4-ethoxyphenyl with halogenated aryl groups) to probe electronic effects .
- Biological Testing : Compare inhibitory activity across analogs using standardized assays (see Q3).
- Computational Modeling : Perform molecular docking (e.g., Glide Schrödinger Suite) to predict binding affinities and guide synthetic priorities .
Q. How can contradictory data in biological activity profiles be resolved?
- Methodological Answer :
- Data Triangulation : Cross-validate results using orthogonal assays (e.g., enzyme inhibition + cell-based viability assays) .
- Structural Analysis : Investigate stereochemical purity via chiral HPLC; impurities <1% can significantly alter activity .
- Solubility Adjustments : Use co-solvents (e.g., DMSO:PBS mixtures) to ensure compound solubility matches assay conditions .
Q. What computational strategies validate docking poses for target binding?
- Methodological Answer :
- Glide Docking : Use the OPLS-AA force field for rigid receptor docking, followed by Monte Carlo sampling for pose refinement .
- Validation Metrics : Compare calculated RMSD (<1.0 Å) to crystallographic ligand poses from PDB databases .
- Free Energy Perturbation (FEP) : Quantify binding energy differences between analogs to refine SAR predictions .
Q. How can isomerism and stereochemistry impact its pharmacological profile?
- Methodological Answer :
- Tautomerism Analysis : Use DFT calculations (e.g., Gaussian 09) to predict dominant tautomers of the triazole ring in physiological conditions .
- Chiral Centers : Synthesize enantiomers via asymmetric catalysis (e.g., chiral auxiliaries) and test for enantioselective activity .
- X-ray Crystallography : Resolve crystal structures to confirm absolute configuration and intermolecular interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
